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Introduction
Compstatin is a cyclic 13-residue peptide that acts as a potent inhibitor of the complement

system, a critical component of the innate immune response.[1] Dysregulation of the

complement cascade is implicated in a variety of inflammatory and autoimmune diseases.

Compstatin exerts its inhibitory effect by binding to the central complement component C3 and

its active fragment C3b, thereby preventing the cleavage of C3 into its pro-inflammatory and

opsonizing fragments, C3a and C3b.[1] This action effectively halts the amplification of the

complement cascade. This document provides detailed protocols for the use of a Compstatin
control peptide in enzyme-linked immunosorbent assays (ELISA), a common method for

studying its inhibitory activity and for its quantification in biological samples.

Mechanism of Action: Compstatin and the
Complement Cascade
The complement system can be activated through three main pathways: the classical, lectin,

and alternative pathways. All three pathways converge at the activation of complement

component C3. The cleavage of C3 initiates a cascade of events leading to opsonization,

inflammation, and the formation of the membrane attack complex (MAC), which lyses

pathogens. Compstatin specifically targets C3, preventing its cleavage by C3 convertases and

thus blocking the downstream effects of complement activation.[1]
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Data Presentation
The inhibitory activity of Compstatin and its analogs is typically quantified by determining the

half-maximal inhibitory concentration (IC50). The following table summarizes representative

IC50 values for different Compstatin analogs obtained from C3b deposition ELISAs.

Peptide Sequence IC50 (µM) Reference

Original Compstatin
I[CVVQDWGHHRC]T-

NH2
12 [2]

Cp40 (AMY-101)
Ac-I[CV(1MeW)QDW-

Sar-AHRC]I-NH2
0.062 [3]

Control Peptide IAVVQDWGHHRAT Inactive [4]
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Experimental Protocols
Two primary types of ELISA are relevant for working with Compstatin: a functional ELISA to

measure its inhibitory activity and a competitive ELISA for its direct quantification.

Protocol 1: Functional ELISA for Measuring
Compstatin's Inhibitory Activity (C3b Deposition Assay)
This protocol is designed to assess the ability of a Compstatin control peptide to inhibit the

deposition of C3b on a plate, which is a direct measure of complement activation.

Materials:

96-well ELISA plates (high-binding)

Compstatin control peptide and test analogs

Normal Human Serum (NHS) as a source of complement

Lipopolysaccharide (LPS) for alternative pathway activation

Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

Blocking Buffer (e.g., 1% BSA in PBS)

Wash Buffer (PBS with 0.05% Tween-20, PBST)

Assay Buffer (e.g., Gelatin Veronal Buffer with Mg2+/EGTA)

Anti-human C3b antibody conjugated to Horseradish Peroxidase (HRP)

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2N H2SO4)

Plate reader capable of measuring absorbance at 450 nm

Procedure:
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Plate Coating: Coat the wells of a 96-well plate with 100 µL of LPS (10 µg/mL in Coating

Buffer). Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at 37°C.

Washing: Wash the plate three times with Wash Buffer.

Sample Preparation: Prepare serial dilutions of the Compstatin control peptide and test

analogs in Assay Buffer.

Competition Reaction: In a separate plate, pre-incubate the serially diluted peptides with

NHS (typically at a 1:80 dilution in Assay Buffer) for 30 minutes at 37°C.

Incubation: Transfer 100 µL of the peptide/serum mixtures to the coated and blocked ELISA

plate. Incubate for 1 hour at 37°C.

Washing: Wash the plate five times with Wash Buffer.

Detection: Add 100 µL of HRP-conjugated anti-human C3b antibody (diluted in Blocking

Buffer) to each well. Incubate for 1 hour at 37°C.

Washing: Wash the plate five times with Wash Buffer.

Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30

minutes.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The percentage of inhibition is calculated for each peptide concentration. The IC50 value is

then determined by plotting the percent inhibition against the log of the peptide concentration

and fitting the data to a sigmoidal dose-response curve.
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Protocol 2: Competitive ELISA for Quantification of
Compstatin Control Peptide
This protocol is suitable for determining the concentration of a Compstatin control peptide in

a sample. It relies on the competition between the peptide in the sample and a known amount

of labeled (e.g., biotinylated) Compstatin for binding to a limited amount of anti-Compstatin

antibody.

Materials:

96-well ELISA plates (high-binding)

Anti-Compstatin antibody

Compstatin control peptide standard

Biotinylated Compstatin peptide

Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

Blocking Buffer (e.g., 1% BSA in PBS)

Wash Buffer (PBST)

Assay Buffer (e.g., 1% BSA in PBST)

Streptavidin-HRP

TMB substrate

Stop Solution (e.g., 2N H2SO4)

Plate reader capable of measuring absorbance at 450 nm

Procedure:

Plate Coating: Coat the wells of a 96-well plate with 100 µL of anti-Compstatin antibody (2-5

µg/mL in Coating Buffer). Incubate overnight at 4°C.
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Washing: Wash the plate three times with Wash Buffer.

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at 37°C.

Washing: Wash the plate three times with Wash Buffer.

Competition Reaction:

Prepare serial dilutions of the Compstatin control peptide standard in Assay Buffer.

Prepare your unknown samples in Assay Buffer.

In a separate plate, mix 50 µL of each standard or sample with 50 µL of a fixed

concentration of biotinylated Compstatin peptide (the optimal concentration needs to be

determined empirically).

Incubate this mixture for 1 hour at 37°C.

Incubation: Transfer 100 µL of the pre-incubated mixtures to the antibody-coated and

blocked ELISA plate. Incubate for 1 hour at 37°C.

Washing: Wash the plate five times with Wash Buffer.

Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well. Incubate

for 30 minutes at 37°C.

Washing: Wash the plate five times with Wash Buffer.

Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30

minutes.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Data Acquisition: Read the absorbance at 450 nm.

Data Analysis:
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The signal generated is inversely proportional to the amount of Compstatin in the sample. A

standard curve is generated by plotting the absorbance against the log of the concentration of

the Compstatin standards. The concentration of Compstatin in the unknown samples can then

be interpolated from this standard curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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